molecular formula C25H25N3O4S2 B2374292 (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-01-2

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

カタログ番号: B2374292
CAS番号: 865174-01-2
分子量: 495.61
InChIキー: OYQLIIHXHPYUNQ-RFBIWTDZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry and drug discovery. The benzothiazole ring is a rigid, planar heterocycle known for its versatile electronic properties and hydrogen-bonding capabilities, which facilitate specific interactions with biological targets . This molecular framework is found in compounds with a broad spectrum of pharmacological activities, and researchers frequently incorporate it into molecular designs to optimize properties such as solubility, metabolic stability, and binding affinity . The specific structure of this reagent includes a sulfamoyl group, which can be critical for enzyme inhibition, and a benzyl-substituted benzamide moiety, offering a substantial aromatic surface for potential π-π stacking interactions within enzyme active sites. The 2-ethoxyethyl side chain on the thiazole nitrogen may enhance solubility and influence the compound's overall pharmacokinetic profile. In research settings, this compound serves as a valuable intermediate or pharmacophore for developing novel therapeutic agents. Similar benzothiazole derivatives are actively investigated in various areas, including as inhibitors for enzymes like α-amylase and α-glucosidase for diabetes research . Researchers can utilize this compound to explore structure-activity relationships (SAR), probe biological mechanisms, and construct more complex molecular architectures for screening against specific disease targets.

特性

IUPAC Name

4-benzyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-2-32-15-14-28-22-13-12-21(34(26,30)31)17-23(22)33-25(28)27-24(29)20-10-8-19(9-11-20)16-18-6-4-3-5-7-18/h3-13,17H,2,14-16H2,1H3,(H2,26,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQLIIHXHPYUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core linked to a thiazole moiety, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Antidiabetic Activity

Recent studies have indicated that compounds structurally related to (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antidiabetic properties. For instance, derivatives with similar thiazole structures have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays demonstrated IC50 values ranging from 49.40 to 83.20 μM for various derivatives, suggesting that modifications can enhance potency against this target .

CompoundIC50 (μM)Activity
Compound 269.20Moderate Inhibition
Compound 459.60Moderate Inhibition
Compound 849.40High Inhibition
Acarbose143.54Standard Reference

Anticancer Activity

The thiazole-based compounds have also been investigated for their anticancer properties. Research indicates that similar benzamide derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. Cell viability assays showed that certain derivatives reduced cell proliferation significantly at concentrations as low as 10 μM .

The proposed mechanism of action for (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in glucose metabolism, thereby reducing postprandial blood glucose levels.
  • Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to increased caspase activity and cell death.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins, stabilizing the complex and inhibiting their function.

Case Studies

  • Study on α-Glucosidase Inhibition :
    • A series of thiazole derivatives were synthesized and tested for their inhibitory effects on α-glucosidase.
    • Results indicated that modifications at the benzyl position significantly enhanced activity, with some compounds showing IC50 values lower than acarbose .
  • Anticancer Efficacy in Cell Lines :
    • A study evaluated the effects of thiazole derivatives on various cancer cell lines, including breast and colon cancer.
    • Compounds exhibited dose-dependent inhibition of cell growth, with mechanistic studies revealing upregulation of pro-apoptotic factors .

類似化合物との比較

Structural and Functional Group Analysis

The benzo[d]thiazole and thiadiazole derivatives below share core motifs or substituents with the target compound:

Compound ID Core Structure Key Substituents Functional Groups Highlighted Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-sulfamoyl, 3-(2-ethoxyethyl), 4-benzylbenzamide Sulfamoyl, ethoxyethyl, benzamide N/A
Compound 6 () Thiadiazol-2-ylidene 3-phenyl, 5-isoxazol-5-yl Isoxazole, benzamide
Compound 8a () Thiadiazol-2-ylidene 5-acetylpyridin-2-yl, 3-phenyl Acetyl, pyridine, benzamide
Compound 4g () Thiadiazol-2-ylidene 3-methylphenyl, 5-dimethylamino-acryloyl Acryloyl, dimethylamino
Compound Benzo[d]thiazol-2(3H)-ylidene 4-fluoro, 3-ethyl, azepan-1-ylsulfonyl Fluorine, azepane sulfonyl

Key Observations:

  • The 3-(2-ethoxyethyl) chain may improve solubility compared to simpler alkyl (e.g., 3-ethyl in ) or aromatic (e.g., 3-phenyl in Compound 6) substituents.
  • The 4-benzylbenzamide moiety introduces steric bulk, which could influence binding affinity or crystallinity compared to smaller substituents like methyl (4g) or isoxazole (6).

Physicochemical Properties

Compound ID Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Notable Spectral Features
Compound 6 () 160 70 1606 (C=O) Benzamide carbonyl stretch
Compound 8a () 290 80 1679, 1605 (dual C=O) Acetyl and benzamide carbonyls
Compound 4g () 200 82 1690, 1638 (dual C=O) Acryloyl and benzamide carbonyls
Target Compound N/A N/A Expected: ~1650–1700 (C=O, SO₂) Predicted sulfamoyl S=O stretches (~1350–1150)

Analysis:

  • Higher melting points in analogs like 8a (290°C) correlate with rigid substituents (e.g., acetylpyridine), while the target’s ethoxyethyl group may lower melting points due to increased flexibility.
  • The sulfamoyl group in the target compound would introduce strong S=O IR stretches (~1350–1150 cm⁻¹), absent in analogs with acetyl or acryloyl groups.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step pathways, typically starting with functionalization of the benzo[d]thiazole core. Key steps include:
  • Sulfonylation : Introducing the sulfamoyl group at the 6-position using sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Benzamide coupling : Reaction of the thiazole intermediate with 4-benzylbenzoyl chloride in the presence of a base (e.g., triethylamine) at 60–80°C .
  • Z-isomer control : Stereoselective synthesis via pH adjustment (pH 7–8) and low-temperature crystallization to favor the Z-configuration .
  • Purification : Use of preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound (>95% purity) .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing Z/E isomers via coupling constants) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z ~530) and detects impurities .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding π-π stacking interactions in the benzamide moiety .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) to maintain solubility without denaturing proteins .
  • Micellar encapsulation : Employ surfactants like Tween-80 (0.1% w/v) to enhance bioavailability in cell-based assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the sulfamoyl group?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction rates under varying pH (4–9) and temperatures (25–60°C) to identify transition states .
  • Isotopic labeling : Use 18O-labeled water to track oxygen exchange at the sulfamoyl group, revealing hydrolysis pathways .
  • DFT calculations : Model electron density maps to predict regioselectivity in substitutions (e.g., preferential attack at the sulfur atom) .

Q. How does the Z-configuration influence biological activity compared to the E-isomer?

  • Methodological Answer :
  • Docking simulations : Compare binding affinities of Z/E isomers to target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina .
  • Pharmacokinetic profiling : Assess isomer-specific plasma stability (t1/2) and tissue distribution in rodent models via LC-MS/MS .
  • Biological assays : Test isomer pairs in enzyme inhibition assays (e.g., IC50 differences >10-fold reported in sulfonamide derivatives) .

Q. How should contradictory data on antibacterial vs. anticancer activity be resolved?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. phenoxy groups) and correlate with bioactivity .
  • Target profiling : Screen against a panel of 50+ kinases and bacterial efflux pumps to identify primary targets .
  • Data normalization : Control for assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .

Q. What strategies improve metabolic stability in preclinical models?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the ethoxyethyl chain to delay hepatic clearance .
  • CYP450 inhibition assays : Identify metabolic hotspots via liver microsome incubations and LC-HRMS metabolite tracking .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。